molecular formula C18H14ClN3O2 B2752960 ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 116989-57-2

ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No. B2752960
CAS RN: 116989-57-2
M. Wt: 339.78
InChI Key: PBOCXDIEYCAEGS-UHFFFAOYSA-N
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Description

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14ClN3O2. It has an average mass of 339.776 Da and a monoisotopic mass of 339.077454 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin . Another study reported the synthesis of five novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, through a cyclo-condensation reaction .

Scientific Research Applications

Anticancer Properties

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has been investigated for its cytotoxic effects against various cancer cell lines. A series of novel derivatives were synthesized, and their cytotoxicity was evaluated against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cells. Notably, some compounds exhibited moderate cytotoxicity against human reproductive organ cell lines, making them potential candidates for further study in cancer therapy .

DNA Duplex Stabilization

Indolo[2,3-b]quinoxaline derivatives, including ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, have shown DNA duplex stabilization properties. This feature is crucial for potential applications in drug design and development .

Antiviral Activity

Mono and dicationic derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated excellent antiviral effects against human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). These compounds intercalate with DNA, providing a promising avenue for antiviral drug development .

Pharmacophore Potential

Given the biological activity of indolo[2,3-b]quinoxaline derivatives, there is ongoing interest in designing new compounds based on this scaffold. Incorporating 1,2,3-triazole moieties (known for their diverse applications) into the indolo[2,3-b]quinoxaline structure could yield powerful pharmacophores with antibiotic and cytotoxic properties .

Synthetic Routes

Researchers have proposed effective synthetic routes for obtaining biologically active N-substituted 6H-indolo[2,3-b]quinoxalines. These methods allow for the preparation of a broad range of derivatives, potentially expanding their applications in drug discovery .

Future Directions

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . These compounds have potential to be used as n-type materials for optoelectronic devices .

Mechanism of Action

Target of Action

The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .

Action Environment

The action, efficacy, and stability of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

properties

IUPAC Name

ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOCXDIEYCAEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate

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